(5-(3-Methoxyphenyl)-2-methylthiazol-4-yl)methanol
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Overview
Description
(5-(3-Methoxyphenyl)-2-methylthiazol-4-yl)methanol: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Methoxyphenyl)-2-methylthiazol-4-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-(3-Methoxyphenyl)-2-methylthiazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced further to form alcohols or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving thiazole derivatives.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(3-Methoxyphenyl)-2-methylthiazol-4-yl)methanol involves its interaction with specific molecular targets. The methoxyphenyl group and the thiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)methanol: Similar structure but lacks the thiazole ring.
2-Methylthiazol-4-ylmethanol: Similar structure but lacks the methoxyphenyl group.
Uniqueness
Structural Features: The combination of a methoxyphenyl group and a methylthiazolyl group makes (5-(3-Methoxyphenyl)-2-methylthiazol-4-yl)methanol unique.
Reactivity: The presence of both groups allows for a diverse range of chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H13NO2S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
[5-(3-methoxyphenyl)-2-methyl-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C12H13NO2S/c1-8-13-11(7-14)12(16-8)9-4-3-5-10(6-9)15-2/h3-6,14H,7H2,1-2H3 |
InChI Key |
RBAUMDMTSZTSCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)OC)CO |
Origin of Product |
United States |
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